3-(Hexyloxy)propane-1,2-diol
CAS No.: 10305-38-1
Cat. No.: VC20880067
Molecular Formula: C9H20O3
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10305-38-1 |
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Molecular Formula | C9H20O3 |
Molecular Weight | 176.25 g/mol |
IUPAC Name | 3-hexoxypropane-1,2-diol |
Standard InChI | InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3 |
Standard InChI Key | MQVMITUCTLYRNV-UHFFFAOYSA-N |
SMILES | CCCCCCOCC(CO)O |
Canonical SMILES | CCCCCCOCC(CO)O |
Introduction
Chemical Identity and Structural Features
3-(Hexyloxy)propane-1,2-diol (CAS 10305-38-1) is characterized by a molecular formula of C₉H₂₀O₃ and a molecular weight of 176.25 g/mol . The compound features a propane backbone with two hydroxyl groups positioned at the first and second carbon atoms, while a hexyloxy group (C₆H₁₃O-) is attached at the third position. This structure classifies it as a polyol, specifically a glycerol ether derivative, where one of the hydroxyl groups of glycerol has been replaced by an alkoxy group.
The compound is known by several synonyms:
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3-Hexoxypropane-1,2-diol
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3-(Hexyloxy)propylene glycol
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1,2-Propanediol, 3-hexyloxy-
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1-O-Hexylglycerol
Structural Representation
The chemical structure of 3-(Hexyloxy)propane-1,2-diol can be represented as HO-CH(OH)-CH₂-O-(CH₂)₅-CH₃, illustrating the attachment of the hexyl chain through an ether linkage to the propanediol backbone . This structure endows the compound with both hydrophilic properties (due to the two hydroxyl groups) and lipophilic characteristics (from the hexyl chain), making it amphiphilic in nature.
Physical and Chemical Properties
3-(Hexyloxy)propane-1,2-diol exhibits distinct physical and chemical properties that influence its behavior in various applications and reactions. Understanding these properties is crucial for predicting its interactions and potential uses.
Physical Properties
The physical properties of 3-(Hexyloxy)propane-1,2-diol are summarized in the following table:
The compound exists as a colorless liquid at room temperature with moderate viscosity. Its relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding between hydroxyl groups. The moderate LogP value (1.81) confirms its amphiphilic nature, suggesting limited water solubility but good solubility in organic solvents .
Chemical Properties
As an ether-linked glycerol derivative, 3-(Hexyloxy)propane-1,2-diol demonstrates chemical properties characteristic of both alcohols and ethers:
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The two hydroxyl groups can participate in typical alcohol reactions, including:
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Esterification with acids
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Oxidation to aldehydes and ketones
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Dehydration under appropriate conditions
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The ether linkage provides:
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Chemical stability against bases
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Resistance to nucleophilic attack
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Potential for cleavage under strong acidic conditions
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Predicted pKa value: 13.69±0.20, indicating very weak acidity of the hydroxyl groups
Synthesis Methods
Several approaches can be employed for the synthesis of 3-(Hexyloxy)propane-1,2-diol, with the most common methods utilizing glycerol or glycidol as starting materials.
Williamson Ether Synthesis
The most direct route involves Williamson ether synthesis using glycerol as the starting material:
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Selective protection of two hydroxyl groups of glycerol
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Williamson ether synthesis with hexyl halide (typically hexyl bromide or iodide)
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Deprotection to yield the target compound
Ring-Opening of Glycidol
Another efficient approach involves the ring-opening of glycidol with hexanol:
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Base-catalyzed reaction of glycidol with hexanol
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Formation of the ether linkage through nucleophilic attack
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Purification to obtain the final product
Parameter | Classification | Reference |
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Symbol (GHS) | GHS07 | |
Signal word | Warning | |
Hazard statements | H319 (Causes serious eye irritation) | |
Precautionary statements | P264-P280-P305+P351+P338-P337+P313P |
Additional sources indicate the compound may also carry the GHS05 pictogram, suggesting potential corrosive properties .
Toxicity Data
Limited toxicological data is available for this specific compound:
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Mouse LD50 (subcutaneous): 2235 mg/kg
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Effects observed: Peripheral nerve and sensation effects, flaccid paralysis, respiratory changes, and muscle weakness
This toxicity profile suggests moderate acute toxicity with potential neurological effects at high doses. By comparison, the related compound propane-1,2-diol (propylene glycol) shows neuropsychopharmacological activity only at high concentrations (50-100%), including decreased locomotor activity, reduced body and limb tone, and altered respiration .
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 3-(Hexyloxy)propane-1,2-diol, it is valuable to compare it with structurally related compounds.
Comparison with Other Alkyloxy Propanediols
The following table compares 3-(Hexyloxy)propane-1,2-diol with homologous compounds featuring different alkyl chain lengths:
This comparison demonstrates how chain length affects physical properties, particularly lipophilicity and solubility characteristics. The longer the alkyl chain, the higher the hydrophobicity and the lower the water solubility, which impacts potential applications in different systems.
Structure-Activity Relationships
The alkyl chain length in these compounds significantly influences their biological activity and potential applications:
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Shorter chains (C4-C8): Better water solubility, moderate surfactant properties
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Medium chains (C8-C12): Optimal balance of hydrophilic and lipophilic properties
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Longer chains (C14-C20): Enhanced membrane interactions, potential antimicrobial activity
3-(Hexyloxy)propane-1,2-diol falls within the shorter chain category, suggesting moderate amphiphilic character suitable for applications requiring partial water solubility while maintaining some lipophilic properties.
Current Research and Market Availability
Research Status
These pricing details (as of late 2021) suggest that 3-(Hexyloxy)propane-1,2-diol is primarily used in small quantities for research purposes rather than large-scale industrial applications .
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